Prop-2-en-1-yl 2-benzoylbenzoate
Description
Prop-2-en-1-yl 2-benzoylbenzoate is an organic ester compound characterized by a benzoyl group attached to a benzoate core, which is further esterified with an allyl (prop-2-en-1-yl) group. The molecular structure comprises a central benzene ring substituted with a benzoyl (C₆H₅CO-) moiety at the 2-position and an allyl ester (-OCH₂CHCH₂) at the carboxylate position.
Properties
CAS No. |
76348-57-7 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
prop-2-enyl 2-benzoylbenzoate |
InChI |
InChI=1S/C17H14O3/c1-2-12-20-17(19)15-11-7-6-10-14(15)16(18)13-8-4-3-5-9-13/h2-11H,1,12H2 |
InChI Key |
RSRPMFSEGVEDQE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 2-benzoylbenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-benzoylbenzoic acid with prop-2-en-1-ol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and reduce energy consumption. Additionally, solvent-free and catalyst-free methods have been developed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-benzoylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-benzoylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with cellular targets. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, physicochemical properties, and applications of Prop-2-en-1-yl 2-benzoylbenzoate and its analogs:
Key Differences and Implications
Chlorinated allyl groups (e.g., in Ethyl 2-(2-chloroprop-2-enyl)benzoate) introduce electrophilic sites, enhancing reactivity but necessitating careful handling . Hydroxy and methoxy groups (e.g., in Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate) participate in hydrogen bonding, influencing solubility and crystal packing .
Biological Activity
- Allyl-containing thiazol derivatives (e.g., ) exhibit antihypertensive effects via angiotensin II receptor antagonism, suggesting that the allyl group in this compound may confer similar bioactivity if paired with appropriate pharmacophores .
- Benzimidazole analogs () demonstrate diverse therapeutic applications (anti-cancer, anti-viral), though direct data on the target compound remain speculative .
Crystallographic and Safety Profiles Crystallographic studies of analogs (e.g., ) utilize SHELX programs, highlighting the role of hydrogen bonding and π-π interactions in molecular packing . Safety data for chlorinated analogs () emphasize the impact of substituents on toxicity, whereas non-halogenated compounds like the target may pose fewer hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
